molecular formula C11H18O3 B2736978 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid CAS No. 2287923-41-3

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid

Cat. No.: B2736978
CAS No.: 2287923-41-3
M. Wt: 198.262
InChI Key: QOGQTCZLCPNYDI-UHFFFAOYSA-N
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Description

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid is a complex organic compound featuring a fused bicyclic ring system and a reactive acetic acid side chain. This structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. The saturated isochroman core provides a rigid, three-dimensional scaffold, which is of significant interest in the design and development of novel pharmacologically active molecules. Researchers can utilize this compound as a key building block for constructing more complex molecular architectures, particularly in exploring structure-activity relationships. The carboxylic acid functional group offers a versatile handle for further chemical modification through amide coupling, esterification, or other conjugation techniques. This product is intended for research and development purposes in a laboratory setting. It is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet and handle the material in accordance with their institution's laboratory safety protocols.

Properties

IUPAC Name

2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18O3/c12-11(13)6-8-1-2-10-7-14-4-3-9(10)5-8/h8-10H,1-7H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGQTCZLCPNYDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2COCCC2CC1CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of a suitable precursor to form the isochromene ring system, followed by functionalization to introduce the acetic acid moiety. The reaction conditions often require the use of catalysts, specific temperatures, and solvents to achieve the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes that maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to produce large quantities of the compound efficiently.

Chemical Reactions Analysis

Types of Reactions

2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

    Substitution: This involves replacing one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely, but they often involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Research indicates that 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid may possess several pharmacological properties:

  • Anti-inflammatory Effects: Studies have suggested that compounds with similar structures can exhibit anti-inflammatory properties. These effects are particularly relevant in the treatment of chronic inflammatory diseases.
  • Antioxidant Activity: The compound may act as an antioxidant, helping to neutralize free radicals and reduce oxidative stress in biological systems. This property is crucial for preventing cellular damage and aging.
  • Neuroprotective Potential: Some derivatives of isoquinoline and isochromene structures have shown promise in neuroprotection, suggesting that this compound could play a role in protecting neuronal cells from degeneration.

Medicinal Chemistry Applications

The unique structure of this compound makes it a candidate for various medicinal chemistry applications:

  • Drug Development: Its potential anti-inflammatory and neuroprotective properties position it as a lead compound for developing new therapeutic agents targeting neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Natural Products Chemistry: The compound's presence in natural products can be explored for its bioactive properties. It may serve as a scaffold for synthesizing novel derivatives with enhanced activity.

Case Study 1: Anti-inflammatory Activity

A study examining the anti-inflammatory effects of similar compounds demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound may exhibit similar effects and could be further investigated for therapeutic use in inflammatory conditions.

Case Study 2: Neuroprotective Effects

In preclinical models of neurodegeneration, compounds related to this structure showed reduced neuronal cell death and improved cognitive function. This indicates the potential of this compound for treating neurodegenerative disorders.

Mechanism of Action

The mechanism by which 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets can vary, but they often involve binding to specific sites on proteins or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The compound is compared below with two structurally related molecules from the provided evidence, focusing on molecular features, functional groups, and applications.

Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Structural Features Applications/Use Cases
2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid (Target) C₁₁H₁₈O₃* 198.26* Carboxylic acid Bicyclic octahydroisochromen ring Synthetic intermediate (inferred)
(4aR,10aS)-5,6-Dihydroxy-7-isopropyl-1,1-dimethyl-...-4a-carboxylic acid C₂₀H₂₈O₄ 332.43 Carboxylic acid, dihydroxy, isopropyl Tricyclic phenanthrene-derived ring system Industrial/pharmaceutical (safety data)
8-O-Acetylshanzhiside Methyl Ester Not provided† Not provided† Methyl ester, acetyloxy, hydroxyl Cyclopenta[c]pyran ring, glycosidic linkage Pharmacological research, reference standard

*Calculated based on structural analysis.

Key Observations

Ring Systems :

  • The target compound features a bicyclic octahydroisochromen, offering moderate steric hindrance and conformational flexibility.
  • The phenanthrene derivative (C₂₀H₂₈O₄) has a rigid tricyclic core with bulky substituents (isopropyl, dimethyl), likely enhancing lipid solubility .
  • 8-O-Acetylshanzhiside contains a cyclopenta[c]pyran fused ring, common in iridoid glycosides, which may influence bioavailability and metabolic stability .

Functional Groups :

  • The target’s carboxylic acid group contrasts with the methyl ester and acetyloxy groups in 8-O-acetylshanzhiside, impacting acidity and reactivity. Carboxylic acids are more polar and prone to ionization than esters, affecting solubility and interaction with biological targets.

Applications :

  • The phenanthrene derivative’s safety data sheet suggests industrial or pharmaceutical use, though specifics are unclear .
  • 8-O-Acetylshanzhiside’s role as a reference standard and synthetic precursor highlights its utility in drug discovery and natural product chemistry .

Research Findings and Limitations

  • Target Compound: No direct pharmacological or physicochemical data are provided in the evidence.
  • 8-O-Acetylshanzhiside : As a methyl ester, it may serve as a prodrug, with esterase-mediated hydrolysis releasing active metabolites .

Biological Activity

The compound 2-(3,4,4a,5,6,7,8,8a-octahydro-1H-isochromen-6-yl)acetic acid , also known as Rosifoliol or its derivatives, is a bicyclic compound with notable biological activities. This article aims to explore its biological activity through various studies and research findings.

Chemical Structure and Properties

  • Chemical Formula: C15H26O
  • Molecular Weight: 222.3663 g/mol
  • CAS Registry Number: 63891-61-2
  • IUPAC Name: this compound

Antioxidant Activity

Several studies have investigated the antioxidant properties of compounds related to Rosifoliol. A study demonstrated that derivatives of similar structures exhibited significant antioxidant activity through the inhibition of lipid peroxidation and the reduction of malondialdehyde (MDA) levels in biological tissues. This suggests potential protective effects against oxidative stress in living organisms .

Immunomodulatory Effects

Flavone acetic acid analogues have shown immunomodulatory effects similar to those expected from Rosifoliol. These compounds can induce cytokine and chemokine gene expression in murine models but show limited activity in human cells. This indicates that while Rosifoliol may have immunomodulatory potential, its efficacy could vary across species .

Study 1: Antioxidant Evaluation

In a comprehensive study on antioxidant activity involving newly synthesized compounds based on oxalic acid diamides, it was noted that certain structural characteristics enhance antioxidant effectiveness. The study measured MDA levels in rat brain and liver tissues post-treatment with these compounds . The results highlighted the importance of structure in determining biological activity.

Study 2: Antitumor Mechanism Investigation

Another significant study focused on the antitumor mechanisms of related compounds showed that they could induce apoptosis in cancer cells through the activation of specific pathways involving caspases. This research underscores the potential for developing new therapeutic agents derived from Rosifoliol-like structures .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectsReference
AntioxidantInhibition of lipid peroxidation; reduced MDA levels
AntitumorInduction of apoptosis in HCT116 cells
ImmunomodulatoryInduction of cytokine gene expression

Q & A

Q. What are the optimal synthetic routes for 2-(3,4,4a,5,6,7,8,8a-Octahydro-1H-isochromen-6-yl)acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves cyclization of precursor molecules under acidic or basic conditions. For example, cyclization of substituted dihydroxy precursors (e.g., via Claisen or Dieckmann condensation) can yield the octahydro-isochromen core. Reaction parameters such as temperature (60–100°C), solvent polarity (e.g., ethanol or DMF), and catalyst choice (e.g., p-toluenesulfonic acid) critically influence yield . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to achieve >95% purity .

Q. How can the structural identity of this compound be confirmed using spectroscopic and computational methods?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^13C-NMR spectra to confirm the bicyclic framework and acetic acid moiety. Key signals include downfield shifts for carbonyl groups (δ 170–175 ppm in 13C^13C-NMR) and coupling patterns for adjacent protons in the octahydro ring .
  • Mass Spectrometry (MS) : High-resolution ESI-MS can verify the molecular ion ([M+H]+^+) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for related chromen derivatives .
  • InChI/SMILES : Cross-validate identifiers with PubChem or computational tools for structural alignment .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer :
  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
  • Respiratory Protection : For powder handling, employ NIOSH-approved N95 respirators to mitigate inhalation risks .
  • Waste Disposal : Segregate organic waste and neutralize acidic residues before disposal. Consult institutional guidelines for hazardous waste management .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. cytotoxic effects) of this compound?

  • Methodological Answer :
  • Comparative Assays : Replicate studies under standardized conditions (e.g., MIC assays for antimicrobial activity, MTT assays for cytotoxicity) using identical cell lines (e.g., HEK293 vs. HeLa) .
  • Dose-Response Analysis : Establish EC50_{50}/IC50_{50} curves to differentiate therapeutic vs. toxic thresholds.
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify confounding variables, such as impurities in earlier synthetic batches .

Q. What computational strategies are effective in predicting the compound’s reactivity and binding affinity for target proteins?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclooxygenase-2) or receptors. Validate with MD simulations to assess binding stability .
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and topological torsion .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically assessed?

  • Methodological Answer :
  • Accelerated Stability Testing : Incubate samples at 40°C/75% RH (ICH guidelines) for 4–12 weeks. Monitor degradation via HPLC with a C18 column (mobile phase: acetonitrile/0.1% formic acid) .
  • pH-Dependent Studies : Prepare buffer solutions (pH 1–13) and analyze hydrolysis products using LC-MS.
  • Kinetic Modeling : Apply Arrhenius equations to extrapolate shelf-life under standard storage conditions (25°C) .

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